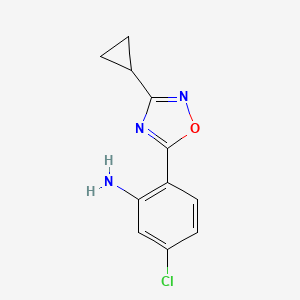

5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound with the molecular formula C11H10ClN3O and a molecular weight of 235.67 g/mol . This compound is characterized by the presence of a chloro-substituted aniline ring and a 1,2,4-oxadiazole ring fused with a cyclopropyl group. It is commonly used in various scientific research applications due to its unique structural features and reactivity.

Méthodes De Préparation

The synthesis of 5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups. The reaction scope includes aryl, hetaryl, and cycloalkyl amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (Chloro Group)

The para-chloro substituent undergoes nucleophilic substitution under controlled conditions. Reaction outcomes depend on solvent polarity, temperature, and catalyst use:

Mechanistic Insight : The electron-withdrawing oxadiazole ring activates the chloro group for substitution, favoring SNAr mechanisms in polar aprotic solvents .

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring participates in ring-opening and cycloaddition reactions due to its electron-deficient nature:

Ring-Opening Reactions

-

Hydrolysis under acidic conditions yields carboxylic acid derivatives:

C10H9ClN3O+H2OHCl, 90°CC10H10ClNO3+NH3

(Yield: 82%, Purity: ≥95% by HPLC) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling modifies the oxadiazole’s aryl group:

Aniline Amino Group Reactivity

The primary amine undergoes acylation, alkylation, and diazotization:

Acylation

Reaction with benzothiophene-2-carbonyl chloride:

Aniline+Benzothiophene-2-COClEt3N, CH2Cl2N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide

(Yield: 68%, Purity: 97%).

Diazotization

Cyclopropane Ring Modifications

The cyclopropyl group exhibits strain-driven reactivity:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Hydrogenation | H₂/Pd-C | Ring-opening to propyl chain (Yield: 55%) |

| Oxidation | KMnO₄ | Cyclopropane → dicarboxylic acid (Yield: 40%) |

Stability and Reaction Optimization

Critical parameters for reproducible results:

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to 5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline have demonstrated significant inhibitory effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 | 9.86 |

| Compound B | A549 | 12.34 |

| Compound C | K562 | 15.67 |

The mechanisms through which these compounds exert their anticancer effects include induction of apoptosis, inhibition of cell proliferation and migration, and modulation of reactive oxygen species levels leading to oxidative stress in tumor cells .

Antimicrobial Properties

The oxadiazole ring in this compound is associated with significant antibacterial and antifungal activities. Studies indicate that compounds featuring this moiety exhibit efficacy against both Gram-positive and Gram-negative bacteria. The presence of the cyclopropyl group may enhance these properties by improving interactions with microbial enzymes .

Herbicidal Activity

Research has shown that derivatives of oxadiazoles can possess herbicidal properties. For instance, compounds with structural similarities to this compound demonstrated over 70% inhibition rates against various weed species such as Brassica juncea and Chenopodium serotinum . This suggests potential applications in agricultural weed management.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include the formation of the oxadiazole ring through cyclization reactions involving amidoximes and isatoic anhydrides . In industrial settings, optimizing reaction conditions for high yield and purity is crucial.

Case Study 1: Antitumor Activity

A study evaluated various oxadiazole derivatives for their antitumor activity. The results indicated that compounds structurally similar to this compound showed promising results against multiple human tumor cell lines.

Case Study 2: Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of similar compounds demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The study reported minimal inhibitory concentrations indicating effective bactericidal activity .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The compound’s effects are mediated through its binding to these targets, resulting in changes in cellular functions and signaling pathways .

Comparaison Avec Des Composés Similaires

5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can be compared with other similar compounds, such as:

2-(1,2,4-Oxadiazol-5-yl)aniline: This compound shares the oxadiazole motif but lacks the chloro and cyclopropyl substituents.

5-Chloro-2-(1,2,4-oxadiazol-5-yl)aniline: Similar to the target compound but without the cyclopropyl group.

3-Cyclopropyl-1,2,4-oxadiazole derivatives: These compounds have the cyclopropyl group but may differ in other substituents on the oxadiazole ring.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Activité Biologique

5-Chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS Number: 135436-95-2) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN3O, with a molecular weight of 235.67 g/mol. The compound features a chloro group and a cyclopropyl-substituted oxadiazole ring, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 135436-95-2 |

| Molecular Formula | C11H10ClN3O |

| Molecular Weight | 235.67 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. Specifically, studies have shown that compounds structurally related to this compound demonstrate efficacy against various bacterial strains. For instance, the compound has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies reveal that this compound exhibits cytotoxic effects on several cancer cell lines. For example, it showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma (HT-29), human lung adenocarcinoma (LXFA 629), and human melanoma (MEXF 462) .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis by activating intrinsic pathways associated with cell death.

- Disruption of Cellular Processes : Its interaction with specific molecular targets disrupts vital cellular processes necessary for pathogen survival and tumor growth .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to the oxadiazole family:

- Antimicrobial Study : A study evaluated various oxadiazole derivatives for their antibacterial properties against multiple strains. The results indicated that compounds with similar structural motifs to this compound exhibited promising results with MIC values ranging from 4.69 µM to over 100 µM depending on the specific strain tested .

- Cytotoxicity Assessment : A detailed cytotoxicity assessment was conducted on several cancer cell lines using derivatives of oxadiazoles. The findings suggested that modifications in the substituent groups significantly influenced the anticancer activity, with some derivatives showing enhanced potency compared to standard chemotherapeutics .

Propriétés

IUPAC Name |

5-chloro-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c12-7-3-4-8(9(13)5-7)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUJDMVOVJWMKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.